molecular formula C11H13NO2 B8436341 2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

Cat. No. B8436341
M. Wt: 191.23 g/mol
InChI Key: CHMLCFAYQCGYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417041B2

Procedure details

To a stirred solution of 0.5 M zinc chloride in THF (9.1 mL, 4.55 mmol) under N2, cooled to −78° C. was added dropwise a solution of 0.5 M cyclopropylmagnesium bromide in THF (9.1 mL, 4.55 mmol). The reaction mixture was warmed to RT and stirred for 1 h. The resulting zincate was transferred via syringe to a sealed tube containing a solution of 2-bromo-6-(1,3-dioxolan-2-yl)pyridine of Step B (694.3 mg, 3.03 mmol) and Pd(PPh3)4 in dry THF (3 mL). The reaction mixture was degassed, sealed and heated at 120° C. for 2 h. The reaction mixture was cooled to RT and partitioned between ethyl acetate (100 mL) and saturated aqueous NH4Cl (50 mL). The phases were separated. The aqueous phase was extracted with ethyl acetate (15 mL). The combined organic phases were dried (MgSO4), filtered and concentrated. The resulting residue was dissolved in CH2Cl2, adsorbed onto silica gel and purified on a Biotage 40S column with SIM using 10% ethyl acetate in hexane as the eluent to afford 538.2 mg (2.82 mmol, 93%) of the desired product as a bright yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.1 mL
Type
solvent
Reaction Step One
Quantity
694.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
9.1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]1([Mg]Br)[CH2:3][CH2:2]1.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]2[O:17][CH2:16][CH2:15][O:14]2)[N:8]=1>C1COCC1.[Cl-].[Zn+2].[Cl-].[O-]S([O-])(=O)=O.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]3[O:14][CH2:15][CH2:16][O:17]3)[N:8]=2)[CH2:3][CH2:2]1 |f:3.4.5,6.7,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
9.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
694.3 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)C1OCCO1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
9.1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 mL) and saturated aqueous NH4Cl (50 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in CH2Cl2
CUSTOM
Type
CUSTOM
Details
purified on a Biotage 40S column with SIM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=NC(=CC=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.82 mmol
AMOUNT: MASS 538.2 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.